molecular formula C31H37NO6 B11223845 Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11223845
M. Wt: 519.6 g/mol
InChI Key: IVYWHOBAPZRBHQ-UHFFFAOYSA-N
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Description

Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with a unique structure that combines an adamantane core with a tetrahydroisoquinoline moiety and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Tetrahydroisoquinoline Moiety: This step involves the formation of the tetrahydroisoquinoline ring system, which can be achieved through Pictet-Spengler condensation.

    Coupling with Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with the adamantane-tetrahydroisoquinoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties may be useful in the development of new materials with specific mechanical or chemical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: A simpler ester derivative of benzoic acid.

    Adamantane derivatives: Compounds containing the adamantane core, which are known for their stability and unique properties.

    Tetrahydroisoquinoline derivatives: Compounds containing the tetrahydroisoquinoline ring system, which are of interest in medicinal chemistry.

Uniqueness

Methyl 4-((2-((3r,5r,7r)-adamantane-1-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its combination of structural motifs, which may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C31H37NO6

Molecular Weight

519.6 g/mol

IUPAC Name

methyl 4-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C31H37NO6/c1-35-27-13-23-8-9-32(30(34)31-15-19-10-20(16-31)12-21(11-19)17-31)26(25(23)14-28(27)36-2)18-38-24-6-4-22(5-7-24)29(33)37-3/h4-7,13-14,19-21,26H,8-12,15-18H2,1-3H3

InChI Key

IVYWHOBAPZRBHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C34CC5CC(C3)CC(C5)C4)COC6=CC=C(C=C6)C(=O)OC)OC

Origin of Product

United States

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